molecular formula C8H7N3S B8711710 2-(PYRIDIN-3-YL)-1,3-THIAZOL-4-AMINE

2-(PYRIDIN-3-YL)-1,3-THIAZOL-4-AMINE

Cat. No.: B8711710
M. Wt: 177.23 g/mol
InChI Key: WSKRRBUFBMKGID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(PYRIDIN-3-YL)-1,3-THIAZOL-4-AMINE is a heterocyclic compound that features both a pyridine and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(PYRIDIN-3-YL)-1,3-THIAZOL-4-AMINE typically involves the condensation of a pyridine derivative with a thioamide. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under mild conditions . The reaction conditions often include the use of solvents such as ethanol or triethylamine, and the reaction is typically carried out at room temperature to moderate heat.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-(PYRIDIN-3-YL)-1,3-THIAZOL-4-AMINE can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the pyridine ring, while nucleophilic substitution can occur on the thiazole ring.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(PYRIDIN-3-YL)-1,3-THIAZOL-4-AMINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(PYRIDIN-3-YL)-1,3-THIAZOL-4-AMINE involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 2-(PYRIDIN-3-YL)-1,3-THIAZOL-4-AMINE is unique due to the presence of both pyridine and thiazole rings, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C8H7N3S

Molecular Weight

177.23 g/mol

IUPAC Name

2-pyridin-3-yl-1,3-thiazol-4-amine

InChI

InChI=1S/C8H7N3S/c9-7-5-12-8(11-7)6-2-1-3-10-4-6/h1-5H,9H2

InChI Key

WSKRRBUFBMKGID-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=CS2)N

Origin of Product

United States

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